molecular formula C12H18BNO6S B1408866 (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid CAS No. 1704081-13-9

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid

Cat. No.: B1408866
CAS No.: 1704081-13-9
M. Wt: 315.16 g/mol
InChI Key: SMCLTUIHGJGQQD-UHFFFAOYSA-N
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Description

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative with a complex structure that includes a piperidine ring, a sulfonyl group, and a methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonation reactions, where a sulfonyl chloride reacts with the piperidine derivative.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl derivative with the piperidine-sulfonyl intermediate.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    (3-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid: Lacks the methoxy group, which may affect its reactivity and applications.

    (4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid: Similar structure but without the methoxyphenyl group, potentially altering its chemical properties.

Uniqueness

The presence of the methoxy group in (3-((4-Hydroxypiperidin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid distinguishes it from other similar compounds, potentially enhancing its solubility, reactivity, and binding properties. This unique structure may make it more suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[3-(4-hydroxypiperidin-1-yl)sulfonyl-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO6S/c1-20-11-3-2-9(13(16)17)8-12(11)21(18,19)14-6-4-10(15)5-7-14/h2-3,8,10,15-17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCLTUIHGJGQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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